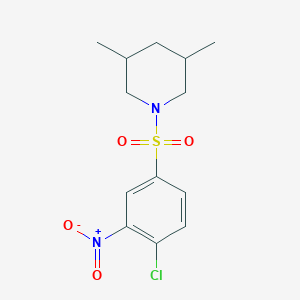
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine” is a chemical compound with the CAS Number 53162-43-9 . It is a powder in physical form . The compound has a molecular weight of 304.75 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13ClN2O4S/c12-10-5-4-9 (8-11 (10)14 (15)16)19 (17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 304.75 .Aplicaciones Científicas De Investigación
Synthesis and Applications in Drug Development
1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine, due to its structural components, finds its significance in the synthesis of various pharmaceuticals and biochemical compounds. The presence of the sulfonyl and nitro groups makes it a potential intermediate for the development of tumor-growth inhibitors and antimicrobial agents. For instance, the synthesis of a tumor-growth inhibitor, dihydrochloride of 1-nitro-9-/dimethylamino-propylamino/-acridine (C-283), which is labeled in the acridine ring and side chain for studies on its mechanism of action, demonstrates the compound's applicability in medicinal chemistry (Kołodziejczyk & Arendt, 1975).
Advancements in Chemical Synthesis Techniques
The chemical's reactivity and functional groups also allow for advancements in synthetic chemistry techniques. A notable method involves the generation of sulfene derivatives, where chlorosulfonylmethylene(dimethyl)ammonium chloride, a compound structurally related to this compound, is used as a reactive dehydrating agent. This method facilitates efficient entry into various cycloaddition reactions, demonstrating the compound's utility in creating complex organic molecules (Prajapati et al., 1993).
Development of Carbonic Anhydrase Inhibitors
Furthermore, the chemical framework of this compound has been utilized in the development of novel carbonic anhydrase inhibitors. A study showcases how 4-chloro-3-nitrobenzenesulfonamide, a related compound, reacts with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides. These derivatives exhibit strong inhibition against therapeutically relevant human carbonic anhydrases, highlighting the compound's potential in designing new therapeutic agents (Sapegin et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine” is the mitogen-activated protein kinase (MAPK) and NF-κB . These targets play a crucial role in regulating many cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
“this compound” interacts with its targets by inhibiting their activity . This inhibition results in the blocking of tumor growth and angiogenesis .
Biochemical Pathways
The compound “this compound” affects the MAPK and NF-κB pathways . The downstream effects of this interaction include the suppression of tumor growth and angiogenesis .
Pharmacokinetics
It has been observed that the compound can be easily delivered into the skin, indicating good absorption
Result of Action
The molecular and cellular effects of the action of “this compound” include the reduction of scaling, erythema, and barrier dysfunction in psoriasiform skin . It also restrains the recruitment of neutrophils and attenuates the cytokines, including TNF-α, IL-1β, IL-6, and IL-17 in psoriasiform skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound’s action can be influenced by the presence of other substances, such as imiquimod (IMQ), which can increase the permeability of the skin by 3-fold compared to healthy skin . This suggests that the compound’s action may be more effective in certain environments.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-9-5-10(2)8-15(7-9)21(19,20)11-3-4-12(14)13(6-11)16(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHDNAYAGNMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

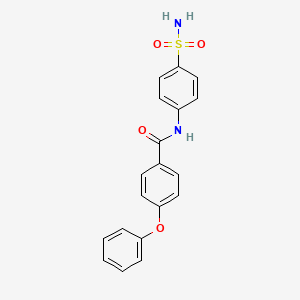
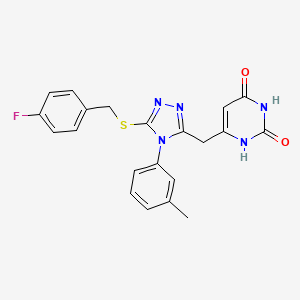
![(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2615787.png)
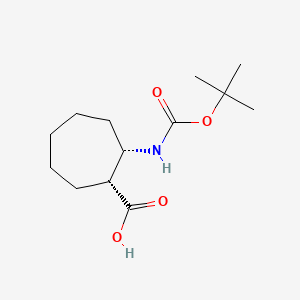
![3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2615791.png)
![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2615793.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2615797.png)
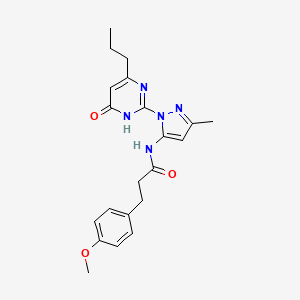
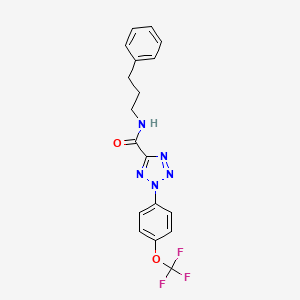
![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615802.png)
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2615804.png)